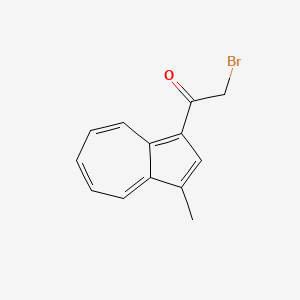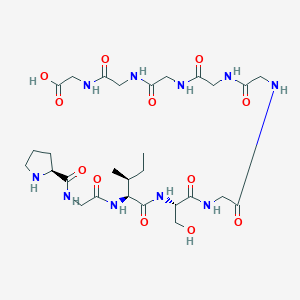
16-(2,4,6-Triiodophenoxy)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(2,4,6-Triiodophenoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a hexadecanoic acid backbone with a 2,4,6-triiodophenoxy group attached at the 16th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2,4,6-triiodophenoxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
16-(2,4,6-Triiodophenoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triiodophenoxy group to less iodinated phenoxy groups.
Substitution: The iodine atoms in the triiodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less iodinated phenoxy derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
16-(2,4,6-Triiodophenoxy)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radiopaque.
Mécanisme D'action
The mechanism of action of 16-(2,4,6-triiodophenoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenoxy group can interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with lipid metabolism pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Hydroxyhexadecanoic acid: An ω-hydroxy-long-chain fatty acid that is hexadecanoic acid substituted at position 16 by a hydroxy group.
Hexadecanoic acid:
Uniqueness
16-(2,4,6-Triiodophenoxy)hexadecanoic acid is unique due to the presence of the triiodophenoxy group, which imparts distinct chemical and physical properties. The iodine atoms enhance its radiopacity, making it useful in diagnostic imaging. Additionally, the compound’s structure allows for diverse chemical modifications, enabling its use in various research applications.
Propriétés
Numéro CAS |
500711-83-1 |
|---|---|
Formule moléculaire |
C22H33I3O3 |
Poids moléculaire |
726.2 g/mol |
Nom IUPAC |
16-(2,4,6-triiodophenoxy)hexadecanoic acid |
InChI |
InChI=1S/C22H33I3O3/c23-18-16-19(24)22(20(25)17-18)28-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(26)27/h16-17H,1-15H2,(H,26,27) |
Clé InChI |
ULZDDSFUVVWTBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)OCCCCCCCCCCCCCCCC(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)

![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)


![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
